molecular formula C16H19N5O4S B2828965 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide CAS No. 2034486-22-9

2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide

Cat. No.: B2828965
CAS No.: 2034486-22-9
M. Wt: 377.42
InChI Key: YYLHGHCIXOSENN-UHFFFAOYSA-N
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Description

2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide is a complex organic compound that features a pyrimidine ring and a benzo[c][1,2,5]thiadiazole moiety

Scientific Research Applications

Chemistry

In chemistry, 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets could lead to the discovery of new therapeutic agents.

Medicine

In medicinal chemistry, the compound could be studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-methyl-6-oxopyrimidine and 1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters would ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(1,3,6-trimethyl-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide: A similar compound with a slightly different structure.

    2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-4-yl)acetamide: Another related compound with a variation in the position of the substituents.

Uniqueness

The uniqueness of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S/c1-10-5-13-14(20(4)26(24,25)19(13)3)7-12(10)18-15(22)8-21-9-17-11(2)6-16(21)23/h5-7,9H,8H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLHGHCIXOSENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)CN3C=NC(=CC3=O)C)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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